Hemado, also known as 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide, is a synthetic nucleoside analog that acts as a highly selective agonist for the adenosine A3 receptor (A3AR) [, , ]. Adenosine receptors are a class of purinergic G protein-coupled receptors involved in a variety of physiological processes.
Hemado is a novel compound identified as a selective agonist for the human adenosine A3 receptor. It has garnered attention due to its significant selectivity profile, being 300-fold selective against the A1 receptor subtype and exhibiting even greater selectivity against the A2A and A2B receptors, with factors of 1100-fold and over 25,000-fold, respectively. This selectivity is crucial for therapeutic applications, as it minimizes off-target effects that can lead to adverse reactions.
Hemado is classified under the category of adenosine receptor agonists. Adenosine receptors are a group of G protein-coupled receptors that play a pivotal role in various physiological processes, including cardiovascular function, neurotransmission, and immune response. The specific targeting of these receptors allows for potential therapeutic interventions in conditions such as cancer, inflammation, and neurodegenerative diseases.
The synthesis of Hemado involves several key steps that ensure the purity and efficacy of the compound. The process typically begins with the selection of appropriate starting materials that undergo various chemical transformations. These transformations may include:
The synthesis must be carefully monitored using analytical methods such as high-performance liquid chromatography (HPLC) to ensure the desired purity levels are achieved.
The molecular structure of Hemado can be represented by its chemical formula, which provides insights into its composition and functional groups. The three-dimensional conformation of Hemado is vital for its interaction with the adenosine A3 receptor.
The structural data can be visualized using molecular modeling software, allowing researchers to predict how Hemado interacts with its target receptor.
Hemado undergoes specific chemical reactions that are essential for its biological activity:
These reactions are often studied using radiolabeled compounds to measure binding affinities and kinetics in vitro.
The mechanism of action of Hemado primarily revolves around its role as an agonist at the adenosine A3 receptor:
Research studies often utilize assays to quantify these effects in cellular models, providing data on efficacy and potency.
Understanding the physical and chemical properties of Hemado is crucial for its development:
These properties are characterized through standard laboratory techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Hemado has potential applications in several scientific fields:
Adenosine receptors (ARs) belong to the superfamily of G protein-coupled receptors (GPCRs) and serve as the primary targets for the endogenous nucleoside adenosine. Four distinct subtypes have been identified and cloned: A1, A2A, A2B, and A3. These receptors exhibit unique tissue distributions, ligand affinities, and downstream signaling cascades [1] [2] [9].
Receptor affinities for adenosine differ significantly: A1 (nM range: ~70-100 nM) and A2A (~150-310 nM) are considered high-affinity receptors, activated under physiological conditions. A2B (>5 µM) and A3 (species-dependent, ~290 nM human, ~6.5 µM rat) are low-affinity receptors, typically activated during pathophysiological states like hypoxia or inflammation where extracellular adenosine levels surge [2] [7] [9].
Table 1: Adenosine Receptor Subtypes: Key Characteristics
Receptor | Primary G-Protein Coupling | Signaling Pathways | Affinity for Adenosine (Ki, nM, Human) | Key Tissue Distribution | Major Physiological Roles |
---|---|---|---|---|---|
A1 | Gi/o | ↓ cAMP, ↑ PLC, IP3, DAG, Ca2+ | ~73-100 | Brain (Cortex, Hippocampus), Heart, Kidney | Neurotransmission inhibition, Cardioprotection, Sedation, Reduced lipolysis |
A2A | Gs | ↑ cAMP, PKA | ~150-310 | Striatum, Olfactory Tubercle, Immune Cells, Platelets | Vasodilation, Anti-inflammation, Modulation of dopamine/glutamate release |
A2B | Gs, Gq | ↑ cAMP, ↑ PLC (via Gq) | ~15000 | Colon, Bladder, Lung, Mast Cells | Mast cell activation, Vasodilation, Cytokine production (esp. IL-6) |
A3 | Gi/o | ↓ cAMP, ↑ PLC, IP3, DAG, Ca2+ | ~290 | Brain (low), Lung, Liver, Immune Cells (Mast cells, Eosinophils) | Immunosuppression, Cardioprotection (preconditioning), Inhibition of neutrophil degranulation |
The development of selective agonists for individual adenosine receptor subtypes has been a significant challenge due to the structural similarity of the adenosine binding sites across subtypes. Early agonists like NECA (5'-N-ethylcarboxamidoadenosine) and 2-chloroadenosine exhibited activity but lacked selectivity [3] [6] [9]. The non-selective nature of the only widely available tritiated agonist, [3H]NECA, further hampered precise pharmacological characterization of individual subtypes, particularly the A3 receptor [3] [6].
Research focused on modifying the adenosine structure identified that substitutions at the N6 and C2 positions could profoundly influence receptor affinity and selectivity. The A3 adenosine receptor emerged as a promising therapeutic target for conditions like inflammatory diseases (e.g., asthma, rheumatoid arthritis), ischemic injury (cardiac, cerebral), and certain cancers due to its role in modulating immune responses and promoting cytoprotection [3] [6] [8]. This spurred intense efforts to develop highly potent and selective A3 receptor agonists and antagonists for both therapeutic applications and as research tools. HEMADO (2-Hexyn-1-yl-N6-methyladenosine) was developed as part of a series of 2-substituted adenosine derivatives designed specifically to achieve high affinity and unprecedented selectivity for the human A3 receptor [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: